2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime
Description
The compound 2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime (CAS: 929841-66-7) is a spirocyclic heterocycle featuring a fused pyrano-chromen system and an oxime functional group. Its molecular formula is C₂₀H₂₃NO₃, with a molecular weight of 325.1678 g/mol . Structural characterization relies on advanced spectroscopic techniques, including NMR and IR, common to similar spiro compounds .
Properties
IUPAC Name |
(NE)-N-spiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-ylidenehydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-21-19-15-6-4-5-14(15)16-11-13-7-10-20(8-2-1-3-9-20)24-17(13)12-18(16)23-19/h11-12,22H,1-10H2/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCPRRWHWXOPMI-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NO)C5=C4CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)O/C(=N/O)/C5=C4CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2',3',9',10'-Tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime, with CAS number 929841-66-7, is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Information
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 325.41 g/mol
- IUPAC Name : 2',3',9',10'-Tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime
Structural Characteristics
The compound features a spirocyclic structure that integrates cyclohexane and chromene moieties, contributing to its unique chemical behavior and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the chromene scaffold. For instance, derivatives of chromenopyridines have shown significant cytotoxicity against various cancer cell lines, including breast cancer cells. These compounds exhibited low micromolar IC50 values and were able to induce apoptosis and cell cycle arrest in treated cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Chromenopyridine Derivative | T47D (breast cancer) | 0.9 | Topoisomerase I & II inhibition |
| Coumarin Derivative | MCF7 (breast cancer) | 0.5 | Synergistic with doxorubicin |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in solid tumors. Inhibitors targeting these isoforms are being explored as potential therapeutic agents in cancer treatment . The biological studies indicated that derivatives based on this scaffold could exhibit selective inhibition at low nanomolar concentrations.
Study 1: Anticancer Activity Assessment
In a study published in MDPI, researchers synthesized several chromene derivatives and evaluated their anticancer activity against breast cancer cell lines. The study found that certain derivatives exhibited enhanced selectivity towards cancerous cells compared to non-tumorigenic cells . The results indicated that modifications in the chromene structure could lead to improved therapeutic profiles.
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition capabilities of related compounds against hCA isoforms. The findings revealed that specific structural features contributed to the selectivity and potency of these inhibitors . This highlights the potential for developing targeted therapies based on the oxime structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The target compound belongs to a class of spiro-fused pyrano-chromen derivatives. Key structural analogs include:
Key Observations :
Key Observations :
- The target compound’s discontinued status may relate to challenges in scalability or purification .
- Na₂CO₃ and SSA are common catalysts for spirocyclic syntheses, though yields vary significantly .
- Multicomponent reactions (e.g., using Meldrum’s acid) offer atom economy but require precise stoichiometry .
Spectroscopic Characterization
Comparative NMR data highlights substituent effects:
Key Observations :
- Oxime protons typically resonate near δ 5.0–8.5 ppm, though data for the target compound is absent .
- Alkyl and aromatic protons align with trends observed in analogs, confirming structural homology .
Pharmacological and Industrial Relevance
While direct bioactivity data for the target compound is unavailable, structurally related spiro derivatives exhibit diverse applications:
- Anti-inflammatory effects: Dihydro-pyranones inhibit PGE₂ in RAW264.7 cells, suggesting utility in inflammation management .
- Catalyst development : Fe₃O₄@g-C₃N₄@thiamine hybrids enhance synthetic efficiency for heterocycles, relevant to spiro compound production .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the spirocyclic core of this compound?
- Methodology : The synthesis of spirocyclic systems often involves cyclocondensation, radical cross-dehydrogenative coupling, or ketone-amine reactions. For example, copper(II)-mediated radical coupling has been used to prepare structurally related spiro-oxindoles, ensuring regioselectivity and stereochemical control . Cyclohexanone derivatives can react with amines or carbonyl precursors under acidic or catalytic conditions to form spirojunctions, as demonstrated in the synthesis of similar pyrano-chromenes .
- Key Considerations : Optimize reaction time, temperature, and catalyst loading (e.g., Cu(OAc)₂ in DMF at 80°C) to minimize side products. Monitor intermediates via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure and oxime functional group?
- Methodology :
- ¹H/¹³C NMR : Identify spirocyclic protons (e.g., δ 2.12–3.05 ppm for cyclohexane CH₂ groups) and oxime protons (δ 8.00–9.07 ppm, exchangeable with D₂O) .
- IR : Confirm oxime (N–O stretch at ~3430 cm⁻¹) and carbonyl (C=O at ~1711 cm⁻¹) groups .
- MS : Validate molecular weight (e.g., m/z 333 for analogous compounds) and fragmentation patterns .
- Validation : Cross-reference with X-ray crystallography data to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Triangulation : Combine NMR, X-ray, and computational modeling (e.g., DFT calculations) to resolve discrepancies. For example, enamine/keto tautomerism in related compounds was clarified using dynamic NMR and X-ray analysis .
- Dynamic Experiments : Variable-temperature NMR can reveal conformational flexibility or tautomeric equilibria .
Q. What computational methods predict physicochemical properties (e.g., LogP, PSA) and reactivity for this compound?
- Methodology :
- LogP/PSA Calculation : Use software like ChemAxon or PubChem tools to estimate partition coefficients (LogP ≈ 3.06) and polar surface area (PSA ≈ 40.86 Ų) for pharmacokinetic profiling .
- DFT/Molecular Dynamics : Model electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets .
Q. How can synthetic yields be improved for large-scale preparation while maintaining stereochemical purity?
- Methodology :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance efficiency (e.g., 65% yield achieved with Cu(OAc)₂ in DMF) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of spirocyclic intermediates, reducing byproducts .
- Quality Control : Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
